molecular formula C20H21N3O3S B2748292 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide CAS No. 851412-91-4

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Cat. No. B2748292
CAS RN: 851412-91-4
M. Wt: 383.47
InChI Key: DMUNVSMIAHRTDG-UHFFFAOYSA-N
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Description

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide, also known as AMTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. AMTB is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in various physiological and pathological processes.

Scientific Research Applications

Transformation and Excretion Studies

Compounds with similar structures, such as metoclopramide derivatives, have been studied for their transformation and excretion in biological systems. These studies provide insights into how drugs and similar compounds are metabolized and eliminated from the body, which is crucial for understanding their pharmacokinetics and optimizing their efficacy and safety profiles (Arita et al., 1970).

Molecular Refraction and Polarizability

Research on compounds like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate explores their physical properties, such as density, refractive index, molar refractivity, and polarizability. These properties are fundamental for understanding the interactions of the compound with light and its environment, which can be applied in developing new materials or in drug design (Sawale et al., 2016).

Antimicrobial Applications

Compounds incorporating thiazole ring structures and related functionalities have been synthesized and evaluated for their antimicrobial properties. Such research is vital for developing new antimicrobial agents that can combat resistant strains of bacteria and fungi. Studies on derivatives of benzamides, for instance, reveal their potential inhibitory action against various strains of bacteria and fungi, suggesting their utility in treating microbial diseases (Desai et al., 2013).

Material Science and Polymer Chemistry

The synthesis and characterization of novel aromatic polyimides, including derivatives of benzamides, contribute to material science by developing new materials with desirable thermal and mechanical properties. These materials have applications in various industries, including electronics, aerospace, and automotive, due to their high thermal stability and mechanical strength (Butt et al., 2005).

properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-15-8-6-14(7-9-15)20(25)22-10-11-23-12-18(27-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUNVSMIAHRTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325597
Record name N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851412-91-4
Record name N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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